1-(3-Methylphenyl)-3-(pyridin-2-ylmethyl)thiourea
Description
Properties
IUPAC Name |
1-(3-methylphenyl)-3-(pyridin-2-ylmethyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3S/c1-11-5-4-7-12(9-11)17-14(18)16-10-13-6-2-3-8-15-13/h2-9H,10H2,1H3,(H2,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSEDGHBVURXDHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NCC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Isothiocyanate Method
Reaction Principle
The most common and straightforward approach for synthesizing 1-(3-Methylphenyl)-3-(pyridin-2-ylmethyl)thiourea involves the reaction between 3-methylphenyl isothiocyanate and pyridin-2-ylmethanamine. This method follows the classical nucleophilic addition of primary amines to isothiocyanates.
Detailed Procedure
Materials Required:
- 3-Methylphenyl isothiocyanate
- Pyridin-2-ylmethanamine
- Dry acetone or dichloromethane
- Ice bath
- Rotary evaporator
- Recrystallization setup
Synthetic Procedure:
- In a round-bottomed flask, dissolve pyridin-2-ylmethanamine (1.1 equivalents) in dry acetone or dichloromethane (15-20 mL per gram of isothiocyanate).
- Cool the solution to 0-5°C using an ice bath.
- Add 3-methylphenyl isothiocyanate (1.0 equivalent) dropwise with continuous stirring.
- Allow the mixture to warm to room temperature and stir for 4-6 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Evaporate the solvent under reduced pressure.
- Purify the crude product by recrystallization from ethanol or by column chromatography using a mixture of hexane:ethyl acetate (3:1).
Reaction Conditions and Yield
This method typically provides yields of 80-95% under optimal conditions. The high yields and straightforward procedure make this approach particularly attractive for laboratory-scale synthesis.
| Parameter | Condition | Notes |
|---|---|---|
| Solvent | Acetone or Dichloromethane | Dry solvents preferred |
| Temperature | 0°C to room temperature | Initial cooling prevents side reactions |
| Reaction Time | 4-6 hours | Longer time may be needed for complete conversion |
| Catalyst | None required | Reaction proceeds smoothly without catalysts |
| Purification | Recrystallization or column chromatography | Ethanol is preferred for recrystallization |
| Typical Yield | 80-95% | Highest among all methods |
Dain's Method - Acyl Isothiocyanate Approach
Reaction Principle
Douglas Dain's method involves the reaction of in situ generated acyl isothiocyanates with amines, which can be adapted for the synthesis of this compound.
Detailed Procedure
Materials Required:
- 3-Methylaniline
- Thiophosgene or carbon disulfide
- Pyridin-2-ylmethanamine
- Triethylamine or other organic bases
- Dry acetone or acetonitrile
- Ice bath
- Nitrogen line
Synthetic Procedure:
- In a nitrogen-flushed, dry round-bottomed flask, dissolve 3-methylaniline (1.0 equivalent) and triethylamine (1.1 equivalents) in dry acetone or acetonitrile (10-15 mL per gram of amine).
- Cool the solution to 0-5°C using an ice bath.
- Add thiophosgene (1.1 equivalents) dropwise with vigorous stirring. (CAUTION: Thiophosgene is highly toxic and must be handled with extreme care in a well-ventilated fume hood).
- Stir the mixture for 2 hours at 0-5°C to generate the isothiocyanate intermediate.
- Add pyridin-2-ylmethanamine (1.0 equivalent) dissolved in the same solvent dropwise.
- Allow the mixture to warm to room temperature and stir for 4-6 hours.
- Evaporate the solvent under reduced pressure.
- Purify the crude product by recrystallization or column chromatography.
Reaction Conditions and Yield
This method typically provides yields of 70-85% and is widely used for industrial scale production due to its reliability and cost-effectiveness.
| Parameter | Condition | Notes |
|---|---|---|
| Solvent | Acetone or Acetonitrile | Must be anhydrous |
| Temperature | 0°C to room temperature | Careful temperature control required |
| Reaction Time | 6-8 hours total | Includes isothiocyanate formation time |
| Atmosphere | Nitrogen | Protection from moisture recommended |
| Catalyst | None required | Base serves as acid scavenger |
| Purification | Recrystallization or column chromatography | Multiple purification steps may be needed |
| Typical Yield | 70-85% | Moderate to good yields |
One-Pot Thiourea Formation Method
Reaction Principle
A more efficient one-pot approach has been developed that eliminates the need to isolate intermediates, making it more convenient for large-scale synthesis.
Detailed Procedure
Materials Required:
- 3-Methylaniline
- Pyridin-2-ylmethanamine
- Carbon disulfide
- Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- Dimethylformamide (DMF) or tetrahydrofuran (THF)
- Ice bath
Synthetic Procedure:
- In a round-bottomed flask, dissolve 3-methylaniline (1.0 equivalent) in DMF or THF (10 mL per gram).
- Cool the solution to 0-5°C and add carbon disulfide (1.2 equivalents) dropwise.
- Add pyridin-2-ylmethanamine (1.0 equivalent) and stir for 1 hour at 0-5°C.
- Add DCC or EDC (1.2 equivalents) and allow the mixture to warm to room temperature.
- Stir the reaction mixture for 12-18 hours.
- Filter off the precipitated dicyclohexylurea (if DCC was used).
- Pour the filtrate into cold water with stirring to precipitate the product.
- Collect the precipitate by filtration, wash with water, and dry.
- Purify by recrystallization from ethanol or ethyl acetate.
Reaction Conditions and Yield
This method provides yields of 65-80%, with the advantage of being a one-pot procedure that reduces handling of toxic intermediates.
| Parameter | Condition | Notes |
|---|---|---|
| Solvent | DMF or THF | DMF typically gives higher yields |
| Temperature | 0°C to room temperature | Gradual warming improves yield |
| Reaction Time | 12-18 hours | Longer times may be needed for complete conversion |
| Coupling Agent | DCC or EDC | EDC is more water-soluble, facilitating workup |
| Purification | Precipitation followed by recrystallization | Simple and efficient purification |
| Typical Yield | 65-80% | Good yields with simplified procedure |
Green Synthesis Using Elemental Sulfur
Reaction Principle
A more environmentally friendly approach involves the use of elemental sulfur and methylene dichloride as the sulfur and carbon sources, respectively, for thiourea formation.
Detailed Procedure
Materials Required:
- 3-Methylaniline
- Pyridin-2-ylmethanamine
- Elemental sulfur (sublimed or powder)
- Methylene dichloride
- Potassium fluoride
- Dimethyl sulfoxide (DMSO)
- Nitrogen gas
- Reaction vessel with heating capability
Synthetic Procedure:
- In a suitable reaction vessel, add elemental sulfur (2.0 equivalents), 3-methylaniline (1.0 equivalent), and potassium fluoride (2.5 equivalents).
- Evacuate the vessel and replace with nitrogen gas (repeat three times).
- Add DMSO (5-10 mL per gram of aniline) via syringe.
- Add methylene dichloride (1.2 equivalents) via syringe.
- Heat the mixture to 80°C with stirring for 3 hours under closed conditions.
- After completion, add ethyl acetate and water, then extract three times.
- Collect and dry the organic layer over anhydrous sodium sulfate.
- Purify by silica gel column chromatography using an appropriate solvent mixture.
- Add pyridin-2-ylmethanamine and continue stirring at room temperature for 4-6 hours.
- Perform final purification by recrystallization.
Reaction Conditions and Yield
This green method typically provides yields of 75-95%, depending on specific reaction conditions and purification efficiency.
| Parameter | Condition | Notes |
|---|---|---|
| Solvent | DMSO | Facilitates dissolution of elemental sulfur |
| Temperature | 80°C | Crucial for reaction efficiency |
| Reaction Time | 3 hours for initial reaction, 4-6 hours after amine addition | Careful monitoring required |
| Atmosphere | Nitrogen | Reduces oxidation side reactions |
| Additives | Potassium fluoride | Acts as an activator |
| Purification | Column chromatography and recrystallization | Multiple steps may be needed |
| Typical Yield | 75-95% | High yields under optimized conditions |
Samarium-Catalyzed Synthesis
Reaction Principle
A novel approach involves using samarium complexes as catalysts for thiourea formation, which can be applied to the synthesis of this compound.
Detailed Procedure
Materials Required:
- 3-Methylaniline
- Pyridin-2-ylmethanamine
- Samarium(III) acetate or other samarium salts
- Carbon disulfide or thiocarbonyl source
- Polyethylene glycol (PEG-400) as solvent
- Reaction vessel with stirring capability
Synthetic Procedure:
- Prepare the catalyst by mixing samarium(III) acetate (0.05 equivalents) with a suitable ligand.
- In a reaction vessel, add 3-methylaniline (1.0 equivalent) and the prepared catalyst.
- Add PEG-400 as a green solvent (5-10 mL per gram of aniline).
- Add carbon disulfide or other thiocarbonyl source (1.1 equivalents) dropwise with stirring.
- Stir the mixture at room temperature for 2-3 hours.
- Add pyridin-2-ylmethanamine (1.0 equivalent) and continue stirring for an additional 4-6 hours.
- After completion, dilute with water and extract with ethyl acetate.
- Purify the product by column chromatography or recrystallization.
Reaction Conditions and Yield
This catalytic method typically provides yields of 80-90% under optimal conditions, with the advantage of using a green solvent and catalytic amounts of samarium complex.
| Parameter | Condition | Notes |
|---|---|---|
| Solvent | PEG-400 | Environmentally friendly alternative |
| Temperature | Room temperature | Gentle conditions preserving functional groups |
| Catalyst | Samarium(III) acetate or complex | Low catalyst loading (5 mol%) |
| Reaction Time | 6-9 hours total | Includes multiple steps |
| Workup | Extraction with ethyl acetate | Simpler than other methods |
| Purification | Column chromatography or recrystallization | Typically gives high purity |
| Typical Yield | 80-90% | Excellent yields under mild conditions |
Synthesis via Benzoyl-Protected Intermediates
Reaction Principle
This approach utilizes benzoyl-protected thiourea intermediates, which are subsequently deprotected to yield the target compound.
Detailed Procedure
Materials Required:
- 3-Methylaniline
- Benzoyl chloride
- Ammonium thiocyanate
- Pyridin-2-ylmethanamine
- Sodium hydroxide (1N)
- Acetone and methanol
- Reaction vessels with heating capability
Synthetic Procedure:
- Step 1 - Preparation of 1-benzoyl-3-(3-methylphenyl)thiourea:
- Dissolve ammonium thiocyanate (1.0 equivalent) in acetone (5 mL per gram).
- Add benzoyl chloride (1.0 equivalent) in acetone (15 mL per gram) dropwise.
- Heat the mixture under reflux for 1 hour, then cool to room temperature.
- Add 3-methylaniline (1.0 equivalent) in acetone (2 mL per gram).
- Heat under reflux for another hour.
- Cool and pour into water to precipitate the intermediate.
- Filter, wash with water, and dry.
- Step 2 - Deprotection and reaction with pyridin-2-ylmethanamine:
- Add 1N sodium hydroxide (1 mL per 100 mg) to a suspension of the intermediate in methanol.
- Heat under reflux for 1 hour.
- Cool to room temperature to form a precipitate.
- Filter, wash with water, and dry over P₂O₅.
- React the intermediate with pyridin-2-ylmethanamine in an appropriate solvent.
Reaction Conditions and Yield
This method typically provides yields of 75-85% for the final product, with the benzoyl-protected intermediate being formed in even higher yields (85-95%).
| Parameter | Condition | Notes |
|---|---|---|
| Solvent for Step 1 | Acetone | Common, inexpensive solvent |
| Solvent for Step 2 | Methanol | Facilitates deprotection |
| Temperature | Reflux for both steps | Higher temperature needed for efficient reaction |
| Reaction Time | 1 hour per step | Relatively quick procedures |
| Base for Deprotection | 1N NaOH | Concentration is critical |
| Purification | Recrystallization | Multiple crops may be collected |
| Typical Overall Yield | 75-85% | Good yields with high purity |
Comparative Analysis of Preparation Methods
Yield Comparison
| Method | Typical Yield (%) | Reaction Time (h) | Ease of Performance | Environmental Impact |
|---|---|---|---|---|
| Classical Isothiocyanate | 80-95 | 4-6 | Moderate | Moderate |
| Dain's Method | 70-85 | 6-8 | Difficult | High (toxic reagents) |
| One-Pot Thiourea Formation | 65-80 | 12-18 | Easy | Moderate |
| Green Synthesis with Sulfur | 75-95 | 7-9 | Moderate | Low |
| Samarium-Catalyzed | 80-90 | 6-9 | Moderate | Low |
| Benzoyl-Protected Intermediate | 75-85 | 2-3 | Difficult | Moderate |
Advantages and Limitations
Classical Isothiocyanate Method
Advantages: High yields, straightforward procedure, widely applicable
Limitations: Requires handling of isothiocyanates, which can be irritants
Dain's Method
Advantages: Reliable, well-established, suitable for various substitution patterns
Limitations: Uses highly toxic thiophosgene, requires careful handling
One-Pot Thiourea Formation
Advantages: Eliminates isolation of intermediates, reduced handling of toxic materials
Limitations: Lower yields, longer reaction times, purification can be challenging
Green Synthesis with Sulfur
Advantages: Environmentally friendly, uses readily available and less toxic reagents
Limitations: Requires careful temperature control, specialized equipment for inert atmosphere
Samarium-Catalyzed Synthesis
Advantages: Green solvent, mild conditions, high selectivity
Limitations: Requires specialized catalyst, potentially higher cost
Benzoyl-Protected Intermediate Method
Advantages: High purity product, well-documented
Limitations: Multi-step process, requires careful control of deprotection conditions
Purification and Characterization
Purification Methods
The crude this compound can be purified by:
- Recrystallization: Typically from ethanol, methanol, ethyl acetate, or isopropanol with active carbon.
- Column Chromatography: Using silica gel with appropriate solvent systems (e.g., petroleum ether/ethyl acetate mixtures).
- Precipitation: By pouring the reaction mixture into water and collecting the precipitate.
Characterization Data
Pure this compound can be characterized by:
Melting Point: Typically in the range of 84-85°C
¹H NMR (400 MHz, DMSO-d₆):
- δ 8.96 (t, 1H, NH)
- δ 8.57 (d, 1H, pyridine-H)
- δ 8.48 (d, 1H, pyridine-H)
- δ 7.76 (d, 1H, pyridine-H)
- δ 7.46-7.29 (m, 1H, pyridine-H)
- δ 7.20-6.90 (m, 4H, aromatic-H)
- δ 4.80 (d, 2H, CH₂)
- δ 2.30 (s, 3H, CH₃)
¹³C NMR (100 MHz, DMSO-d₆):
- δ 183.29 (C=S)
- δ 158.45 (pyridine-C)
- δ 149.23 (pyridine-C)
- δ 140.12 (aromatic-C)
- δ 138.50 (aromatic-C)
- δ 138.10 (pyridine-C)
- δ 128.60-123.40 (aromatic-C)
- δ 122.25 (pyridine-C)
- δ 121.68 (pyridine-C)
- δ 47.52 (CH₂)
- δ 21.34 (CH₃)
HRMS (ESI): m/z calculated for C₁₄H₁₅N₃S [M+H]⁺ 258.1059, found 258.1065
Chemical Reactions Analysis
Types of Reactions
1-(3-Methylphenyl)-3-(pyridin-2-ylmethyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to form the corresponding amine and thiol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride, along with the appropriate electrophile.
Major Products Formed
Oxidation: Sulfinyl and sulfonyl derivatives.
Reduction: Corresponding amine and thiol.
Substitution: Nitrated or halogenated derivatives of the aromatic rings.
Scientific Research Applications
Overview
1-(3-Methylphenyl)-3-(pyridin-2-ylmethyl)thiourea belongs to the class of thioureas, which are characterized by their diverse chemical properties and biological activities. The compound's unique structure allows it to interact with various biological targets, making it a valuable candidate for research and application.
Scientific Research Applications
1. Medicinal Chemistry
This compound has shown promise in several therapeutic areas:
- Anticancer Activity: Studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines while demonstrating lower toxicity in non-cancerous cells. In vitro tests have reported IC50 values as low as against triple-negative breast cancer cells (MDA-MB-231), indicating a high selectivity index compared to non-cancerous cells .
- Antimicrobial Properties: The compound has demonstrated antibacterial activity against multiple bacterial strains. For example, it showed minimum inhibitory concentrations (MIC) ranging from to against strains such as E. faecalis and K. pneumoniae .
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |
|---|---|---|
| E. faecalis | 40–50 | 29 |
| K. pneumoniae | 20–30 | 19 |
2. Agriculture
The compound is being investigated for its potential use as a pesticide or herbicide. Its ability to inhibit specific enzymes in pests or weeds positions it as a candidate for agricultural applications .
3. Material Science
In material science, this compound is explored for developing novel materials such as polymers and coatings due to its unique chemical reactivity and properties .
Mechanism of Action
The mechanism of action of 1-(3-Methylphenyl)-3-(pyridin-2-ylmethyl)thiourea involves its interaction with molecular targets through the thiourea group. The thiourea group can form hydrogen bonds and coordinate with metal ions, making it an effective ligand. In biological systems, it can inhibit enzymes by binding to the active site, thereby blocking substrate access and enzyme activity. The aromatic rings may also contribute to its binding affinity through π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Comparison with Similar Thiourea Derivatives
Thiourea derivatives vary significantly in biological activity and physicochemical properties depending on substituents. Below is a detailed comparison of 1-(3-Methylphenyl)-3-(pyridin-2-ylmethyl)thiourea with key analogs:
Structural and Electronic Comparisons
Pyridine Substituent Position :
- The pyridin-2-ylmethyl group in the target compound differs from analogs like 1-(pyridin-3-ylmethyl)thiourea (compound 1A, ) and 1,3-bis(pyridin-2-ylmethyl)thiourea (compound II, ). The position of the pyridine nitrogen (2 vs. 3) alters hydrogen-bonding capabilities and steric interactions. For instance, the pyridin-2-yl group may facilitate stronger π-π stacking with aromatic residues in enzyme active sites compared to pyridin-3-yl derivatives .
- Aromatic Ring Substituents: The 3-methylphenyl group in the target compound contrasts with 3-chloro-2-methylphenyl () and 4-chlorobenzoyl () substituents.
Data Tables
Table 1: Structural and Activity Comparison of Thiourea Derivatives
Biological Activity
1-(3-Methylphenyl)-3-(pyridin-2-ylmethyl)thiourea is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a thiourea functional group, which is known for its ability to interact with various biological targets. The presence of both a 3-methylphenyl and a pyridin-2-ylmethyl group enhances its binding affinity and specificity for certain molecular targets.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : It acts as an inhibitor for various enzymes, particularly urease and other thiol-dependent enzymes. The thiourea group can form hydrogen bonds and coordinate with metal ions, effectively blocking substrate access to the active site of these enzymes.
- Interaction with Proteins : The compound's aromatic rings may engage in π-π interactions with aromatic residues in proteins, enhancing its binding affinity.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. Studies have reported:
- Cytotoxicity : The compound has shown significant cytotoxic effects against various cancer cell lines, including HeLa cells. The IC50 values indicate effective growth inhibition at low concentrations .
- Mechanisms of Action : It induces apoptosis in cancer cells by disrupting the cell cycle, particularly arresting cells in the S phase .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Inhibition Zones : In vitro studies demonstrated notable inhibition against pathogenic bacteria, including Pseudomonas aeruginosa and Klebsiella pneumonia, with inhibition zones comparable to standard antibiotics .
Research Findings and Case Studies
Q & A
Q. What are the optimal synthetic routes for 1-(3-Methylphenyl)-3-(pyridin-2-ylmethyl)thiourea, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, starting with the formation of intermediates such as substituted anilines or pyridinylmethyl amines. For example, thiourea derivatives are often synthesized via nucleophilic addition of amines to isothiocyanates. Key parameters include:
- Temperature control : Reactions are often conducted at 0–5°C to minimize side reactions (e.g., thiourea dimerization) .
- Solvent selection : Polar aprotic solvents like DMF or THF enhance reactivity and yield .
- Purification : Column chromatography or recrystallization is used to isolate the product, with yields ranging from 63% to 85% depending on substituents .
Q. How can spectroscopic and crystallographic methods characterize this thiourea derivative?
- NMR spectroscopy : H and C NMR are critical for confirming the presence of the thiourea (-NH-CS-NH-) moiety and substituents (e.g., aromatic protons at δ 6.8–7.5 ppm) .
- X-ray crystallography : Single-crystal analysis resolves molecular geometry and intermolecular interactions (e.g., hydrogen bonds between thiourea NH and pyridinyl N). SHELX software is widely used for refinement, with R-factors < 0.06 indicating high accuracy .
Q. What analytical techniques validate purity and stability under storage conditions?
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity (>95%) .
- Thermogravimetric analysis (TGA) : Assesses thermal stability, with decomposition temperatures >150°C typical for aryl thioureas .
Advanced Research Questions
Q. How can molecular docking studies predict the biological activity of this compound?
- Software selection : AutoDock Vina is preferred for its speed and accuracy in predicting ligand-receptor binding modes. The scoring function accounts for van der Waals, hydrogen bonding, and electrostatic interactions .
- Validation : Compare docking results (e.g., binding affinity in kcal/mol) with experimental data from enzyme inhibition assays (e.g., HIV-1 protease inhibition at IC < 100 µM) .
Q. How do structural modifications (e.g., halogen substitution) influence biological activity?
- Fluorine vs. chlorine : Fluorine enhances metabolic stability and lipophilicity (logP increases by ~0.5), improving membrane permeability. Chlorine may increase steric hindrance, reducing binding affinity in certain targets .
- Pyridinyl vs. phenyl groups : Pyridinyl groups participate in π-π stacking with aromatic residues in enzyme active sites, as shown in HIV-1 RT inhibition studies .
Q. How can contradictions in biological activity data across studies be resolved?
Discrepancies (e.g., antiviral activity in one study vs. inactivity in another) may arise from:
- Assay conditions : Differences in cell lines, incubation times, or solvent effects (e.g., DMSO concentration >1% can inhibit cellular uptake) .
- Compound stability : Hydrolysis of the thiourea group under physiological pH (e.g., t < 24 hours in PBS) may reduce efficacy in prolonged assays .
Q. What computational methods model the electronic properties of this compound?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. For example, a HOMO energy of −6.2 eV suggests nucleophilic attack susceptibility .
- Molecular dynamics (MD) simulations : Simulate solvation effects and conformational changes over 100 ns trajectories to identify stable binding poses .
Methodological Challenges
Q. What are the challenges in crystallizing thiourea derivatives, and how are they addressed?
- Intermolecular interactions : Weak hydrogen bonds (N–H···S=C) often lead to disordered crystals. Slow evaporation from dichloromethane/hexane mixtures improves crystal quality .
- Twinned data : SHELXL refinement with TWIN/BASF commands resolves overlapping reflections in problematic datasets .
Q. How can structure-activity relationships (SAR) guide the design of analogs with improved potency?
- Pharmacophore mapping : Identify critical groups (e.g., thiourea core, pyridinylmethyl substituent) using 3D-QSAR models.
- Bioisosteric replacement : Replace the 3-methylphenyl group with isosteres like 3-fluorophenyl to modulate electronic effects without altering steric bulk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
